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Compound of Interest

4-[(4-
Compound Name:
Methoxyphenyl)methoxy]aniline

Cat. No.: B1367457

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 4-[(4-Methoxyphenyl)methoxy]aniline. Due to the limited availability of direct
experimental spectra for this specific molecule in publicly accessible databases, this document
presents predicted data based on the analysis of its structural components and established
principles of spectroscopic interpretation for similar aromatic ethers and anilines. This guide is
intended to assist researchers in the identification and characterization of this compound.

Chemical Structure

IUPAC Name: 4-[(4-Methoxyphenyl)methoxy]aniline Synonym: 4-(4-
methoxybenzyloxy)aniline Molecular Formula: C1aH1sNO2 Molecular Weight: 229.27 g/mol CAS
Number: 53234-92-7

The structure consists of a p-anisyl group (4-methoxyphenyl) connected via a methylene ether
linkage to an aniline ring at the para position.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-[(4-Methoxyphenyl)methoxy]aniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30 d,J=8.8Hz 2H Ar-H (ortho to -OCHs3)
~6.90 d,J=8.8Hz 2H Ar-H (meta to -OCH?3)
~6.80 d,J=84Hz 2H Ar-H (ortho to -NHz2)
~6.65 d,J=84Hz 2H Ar-H (meta to -NH2)
~4.95 S 2H -O-CH2-Ar
~3.80 s 3H -OCHs
~3.60 brs 2H -NH2

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (6, ppm) Assighment

~159.5 Ar-C-OCHs

~152.0 Ar-C-NH:z

~142.0 Ar-C-O-

~130.0 Ar-C (ipso, attached to -OCH3-)
~129.5 Ar-CH (ortho to -OCHs)

~115.0 Ar-CH (ortho to -NH2)

~114.0 Ar-CH (meta to -OCHs3)

~114.0 Ar-CH (meta to -NHz2)

~70.0 -O-CHz-Ar

~55.3 -OCHs
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3450-3300 Medium, Sharp (doublet) )

and symmetric)
3100-3000 Medium Aromatic C-H stretching

] Aliphatic C-H stretching (-

2950-2850 Medium

CHa2-, -CHs)
1620-1580 Strong Aromatic C=C stretching
1510 Strong Aromatic C=C stretching

Aryl-O-C asymmetric
1245 Strong )

stretching (ether)

Aryl-O-C symmetric stretching
1030 Strong

(ether)

p-disubstituted benzene C-H
820 Strong

out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

229 [M]*, Molecular ion

121 [CH30-CsHa-CH2]*, p-methoxybenzyl cation
(tropylium ion)

108 [H2N-CeHa-O]*

92 [CeH4O]*

77 [CeHs]*, Phenyl cation
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters
include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-
to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-220
ppm) is required. A larger number of scans and a longer relaxation delay (2-5 seconds) are
typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the
13C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to TMS (0.00 ppm).

IR Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid
sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the
mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample compartment first, which is then automatically
subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable inlet system, such as direct infusion or after separation by gas chromatography
(GC) or liquid chromatography (LC).

lonization: Use Electron lonization (EI) for a hard ionization technique that provides detailed
fragmentation patterns, or a softer ionization technique like Electrospray lonization (ESI) or
Chemical lonization (CI) to preserve the molecular ion.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion
intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualization of Methodologies

The following diagrams illustrate the general workflows and structural relationships relevant to

the spectroscopic analysis of 4-[(4-Methoxyphenyl)methoxy]aniline.
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Sample Preparation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed mass fragmentation pathway for 4-[(4-Methoxyphenyl)methoxy]aniline.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-[(4-
Methoxyphenyl)methoxy]aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [https://www.benchchem.com/product/b1367457#spectroscopic-data-of-4-4-
methoxyphenyl-methoxy-aniline-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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